molecular formula C11H10N2O3 B11046026 4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B11046026
M. Wt: 218.21 g/mol
InChI Key: WIVRGMMAFTXWTN-UHFFFAOYSA-N
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Description

4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is a chemical compound with the following structural formula:

C10H11NO3\text{C}_{10}\text{H}_{11}\text{NO}_3 C10​H11​NO3​

This compound belongs to the class of pyridine derivatives and exhibits interesting biological properties. Let’s explore its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the reaction of an ester containing a tetramethylene ring with sulfuric acid. This process leads to hydrolysis of the ester and cyano groups, followed by decarboxylation at the 3-position. .

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for the preparation of this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions occur at various positions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, reduction with hydrazine hydrate or oxidation with potassium permanganate.

    Major Products: The products formed depend on the reaction type and conditions.

Scientific Research Applications

Chemistry::

    BACE1 Inhibition: Some derivatives of this compound act as inhibitors of β-secretase (BACE1), which is relevant in Alzheimer’s disease research.

    Acetylcholinesterase Reactivators: Certain derivatives exhibit acetylcholinesterase reactivation properties.

    Hypolipidemic Activity: The compound shows a broad spectrum of hypolipidemic effects.

Biology and Medicine::

    Antituberculosis Agents: Research indicates potential antituberculosis activity.

    Cardiomyocyte Protection: It displays strong cardiomyocyte-protective effects.

    Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While this compound has unique properties, it shares similarities with other pyridine derivatives. Further research can explore its distinct features in comparison to related compounds.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c12-5-7-6-3-1-2-4-8(6)13-10(14)9(7)11(15)16/h1-4H2,(H,13,14)(H,15,16)

InChI Key

WIVRGMMAFTXWTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)O)C#N

Origin of Product

United States

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